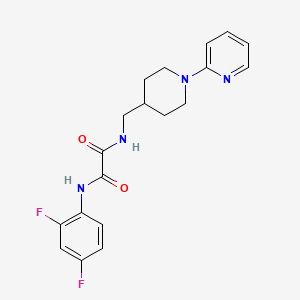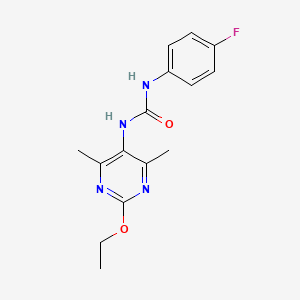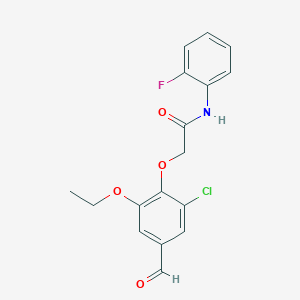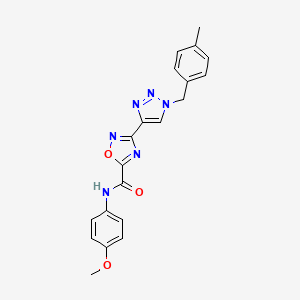
N1-(2,4-difluorophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(2,4-difluorophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide" is a structurally complex molecule that is likely to have interesting chemical and physical properties due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the papers, typically involves the formation of amide bonds and the introduction of aromatic and heterocyclic rings. For example, the synthesis of fentanyl analogs involves the creation of a piperidine ring attached to a phenyl group, as well as the formation of an amide bond . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate difluorophenyl and pyridinyl substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography and NMR spectroscopy . These studies reveal the importance of the piperidine ring and its protonation state, which is likely to be a key feature in the structure of "this compound" as well. The presence of difluorophenyl and pyridinyl groups would contribute to the overall molecular geometry and electronic distribution.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of amide groups and aromatic rings. The amide group can participate in hydrogen bonding, which can affect the compound's reactivity and interaction with biological targets . The difluorophenyl group may also affect the electron density and reactivity of the molecule, potentially leading to unique chemical behaviors.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For instance, vibrational spectroscopy has been used to study the vibrational wavenumbers of similar compounds, which can provide information about the stability and electronic properties of the molecule . The presence of the difluorophenyl and pyridinyl groups in "this compound" would likely influence its vibrational spectra, as well as its molecular orbitals and electrostatic potential, which are important for understanding its reactivity and interactions with other molecules .
科学的研究の応用
Eco-Friendly Polymer Synthesis
The study by Yamaguchi et al. (2018) discusses an eco-friendly synthesis method for ionic high-molecular-weight polymers using a reaction involving a Zincke salt, which results in polymers with unique properties due to π-conjugation system expansion along the polymer chain. This method highlights a sustainable approach to polymer synthesis with potential applications in materials science (Yamaguchi, Tanaka, & Wang, 2018).
Molecular Interaction Studies
Research by Shim et al. (2002) investigates the molecular interactions of a pyrazole derivative with the CB1 cannabinoid receptor. This study provides insights into the structure-activity relationships and could be relevant for understanding how similar compounds might interact with biological targets (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Advancements in Organic Synthesis
A study by Chen et al. (2023) showcases the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as an effective ligand for copper-catalyzed coupling reactions, demonstrating the potential of similar compounds in facilitating complex organic synthesis processes (Chen, Li, Xu, & Ma, 2023).
特性
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O2/c20-14-4-5-16(15(21)11-14)24-19(27)18(26)23-12-13-6-9-25(10-7-13)17-3-1-2-8-22-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYLLJRLYKBUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylic acid](/img/structure/B2504964.png)



![N-[4-(Hydrazinocarbonyl)phenyl]butanamide](/img/structure/B2504973.png)
![[6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B2504974.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)
![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2504978.png)